![molecular formula C17H17N3O B7470990 N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B7470990.png)
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound that has attracted attention in the scientific community due to its potential use in pharmaceutical research. The compound is also known as JNJ-5207852 and has been studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves the inhibition of specific enzymes and receptors. The compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in inflammation. It has also been shown to inhibit the activity of the receptor CXCR3, which is involved in cancer.
Biochemical and Physiological Effects:
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation in animal models of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that the compound is relatively expensive and may not be easily accessible for some researchers.
Future Directions
There are several future directions for research involving N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. One direction is to further investigate its potential use in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Another direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the pharmacokinetics and toxicity of the compound.
Synthesis Methods
The synthesis of N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves several steps. The first step involves the reaction of 3-pyridinemethanol with 2,3-dimethylindole in the presence of a base such as sodium hydride. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product.
Scientific Research Applications
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in these diseases.
properties
IUPAC Name |
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-5-6-14-9-16(19-15(14)8-12)17(21)20(2)11-13-4-3-7-18-10-13/h3-10,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZJTBYNWJICHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)N(C)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
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